molecular formula C13H16N2O2 B186925 3-amino-4-(butylamino)-2H-chromen-2-one CAS No. 59288-11-8

3-amino-4-(butylamino)-2H-chromen-2-one

Cat. No.: B186925
CAS No.: 59288-11-8
M. Wt: 232.28 g/mol
InChI Key: IBRXTMRWTXOILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(butylamino)-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of amino and butylamino groups to the coumarin structure enhances its chemical reactivity and biological properties, making it a valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-butylaminocoumarin typically involves multi-step reactions starting from coumarin or its derivatives. One common method is the Buchwald-Hartwig amination, where 3-bromo-4-tosyloxycoumarin reacts with butylamine in the presence of a palladium catalyst . This reaction is carried out under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of 3-amino-4-butylaminocoumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-butylaminocoumarin undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-4-butylaminocoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and butylamino groups in 3-amino-4-butylaminocoumarin enhances its chemical versatility and biological activity compared to its analogs.

Properties

CAS No.

59288-11-8

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-amino-4-(butylamino)chromen-2-one

InChI

InChI=1S/C13H16N2O2/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3

InChI Key

IBRXTMRWTXOILF-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=O)OC2=CC=CC=C21)N

Canonical SMILES

CCCCNC1=C(C(=O)OC2=CC=CC=C21)N

Key on ui other cas no.

59288-11-8

Origin of Product

United States

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